Irak4-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

IRAK4-IN-1 est un inhibiteur de petite molécule ciblant l'interleukine-1 récepteur-associée kinase 4 (IRAK4). IRAK4 est une kinase sérine/thréonine qui joue un rôle crucial dans les voies de signalisation des récepteurs de type Toll (TLR) et des récepteurs de l'interleukine-1 (IL-1R). Ces voies sont essentielles pour les réponses immunitaires innées et l'inflammation. En inhibant IRAK4, this compound peut moduler les réponses immunitaires et a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des troubles auto-immuns et de certains cancers .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de IRAK4-IN-1 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l'intermédiaire A : En commençant par un composé aromatique approprié, une série de réactions telles que la nitration, la réduction et l'halogénation sont effectuées pour obtenir l'intermédiaire A.

Réaction de couplage : L'intermédiaire A est ensuite couplé à un autre composé aromatique dans des conditions spécifiques, telles que l'utilisation d'un catalyseur au palladium en présence d'une base.

Étapes finales : Le produit final, this compound, est obtenu par des processus de purification et de cristallisation

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement et une pureté élevés. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

IRAK4-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : En présence d'oxydants, this compound peut former des dérivés oxydés.

Réduction : Les réducteurs peuvent convertir this compound en formes réduites.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur les cycles aromatiques de this compound

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents d'halogénation et des nucléophiles sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de IRAK4 dans les réponses immunitaires et l'inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires, des troubles auto-immuns et de certains cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant IRAK4 et les voies associées .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase de IRAK4. Cette inhibition perturbe les voies de signalisation médiées par les TLR et les IL-1R, conduisant à une activation réduite du facteur nucléaire kappa B (NF-κB) et d'autres effecteurs en aval. Les cibles moléculaires de this compound comprennent le domaine kinase de IRAK4, qui est essentiel à son activité catalytique. En bloquant ce domaine, this compound empêche la phosphorylation des protéines en aval et la réponse inflammatoire qui s'ensuit .

Applications De Recherche Scientifique

Role in Inflammation

IRAK4 is essential for the recruitment and activation of downstream signaling components in response to pro-inflammatory cytokines. Inhibiting IRAK4 can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: CGA Treatment

A study demonstrated that CGA (a natural compound) inhibited IRAK4 activity in macrophages, leading to decreased levels of NF-κB target genes during endotoxemia. This suggests that IRAK4 inhibition could be beneficial in treating sepsis and other inflammatory conditions .

| Disease | Mechanism | Outcome |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of TNF-α production | Reduced inflammation and joint damage |

| Inflammatory Bowel Disease | Decreased IL-6 levels | Alleviation of symptoms |

| Sepsis | Attenuation of NF-κB activation | Improved survival rates |

Targeting Tumor Growth

IRAK4's involvement in cancer biology is significant; its overactivation can promote tumor cell survival and proliferation. Inhibiting IRAK4 has shown promise in preclinical models for various malignancies.

Case Study: MYD88-Mutant Lymphomas

Kymera Therapeutics reported that their IRAKIMiD compounds, which combine IRAK4 inhibition with immunomodulatory drug activity, demonstrated superior efficacy against MYD88-mutant lymphomas compared to traditional therapies. The results indicated rapid tumor regression in mouse models .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| MYD88-Mutant Lymphomas | Dual inhibition of IRAK4 and IMiD activity | Complete tumor regression |

| Solid Tumors | Suppression of NF-κB signaling | Reduced tumor growth |

| Hematologic Malignancies | Inhibition of malignant cell proliferation | Enhanced apoptosis |

Mechanistic Insights

Recent studies have elucidated the mechanisms through which Irak4-IN-1 exerts its effects. For instance, it has been shown to disrupt myddosome formation, which is critical for TLR signaling . This disruption leads to decreased activation of downstream pro-inflammatory pathways.

Mécanisme D'action

IRAK4-IN-1 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by TLRs and IL-1Rs, leading to reduced activation of nuclear factor kappa B (NF-κB) and other downstream effectors. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its catalytic activity. By blocking this domain, this compound prevents the phosphorylation of downstream proteins and the subsequent inflammatory response .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteur IRAK1/4 I : Un inhibiteur double ciblant à la fois IRAK1 et IRAK4 avec une puissance similaire.

DW18134 : Un nouvel inhibiteur de IRAK4 avec une grande sélectivité et une efficacité dans les modèles précliniques.

CA-4948 : Un inhibiteur de IRAK4 actuellement en essais cliniques pour le traitement des tumeurs malignes hématologiques .

Unicité de IRAK4-IN-1

This compound est unique en raison de sa grande sélectivité pour IRAK4 par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier les voies spécifiques de IRAK4. Son activité inhibitrice puissante et ses propriétés pharmacocinétiques favorables contribuent également à son potentiel en tant qu'agent thérapeutique .

Activité Biologique

IRAK4-IN-1 is a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 (IL-1). IRAK4 plays a significant role in immune responses, particularly in inflammation and cell survival. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

IRAK4 is an essential component in the signaling cascade initiated by TLRs and IL-1 receptors. Upon activation, IRAK4 phosphorylates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal for inflammatory responses and cell survival .

Inhibition of IRAK4

This compound functions by inhibiting the autophosphorylation of IRAK4, thereby disrupting its interaction with other signaling components. This inhibition results in reduced activation of NF-κB and downstream cytokine production, which is beneficial in conditions characterized by excessive inflammation or malignancy .

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces the inflammatory response in various cell models. For instance, studies using human monocytic acute myeloid leukemia (AML) THP-1 cells showed that this compound significantly impaired TLR4-induced signaling through NF-κB and MAPK pathways .

Table 1: Summary of Biological Effects of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hematologic Malignancies : In a study focusing on myelodysplastic syndromes (MDS) and other hematologic cancers, inhibition of IRAK4 using this compound showed promising anti-tumor effects by inducing apoptosis in malignant cells .

- Combination Therapies : A notable study evaluated the synergistic effects of this compound with lenvatinib, a multi-targeted kinase inhibitor. The combination demonstrated enhanced antiproliferative effects across multiple anaplastic thyroid cancer (ATC) cell lines, suggesting a potential strategy for improving treatment outcomes in resistant cancers .

Research Findings

Recent findings have elucidated the role of IRAK4 in various diseases:

- Inflammation : Aberrant IRAK4 activity has been linked to chronic inflammatory conditions, making it a target for therapeutic intervention. Inhibition with this compound has shown to mitigate inflammatory responses effectively .

- Cancer : The inhibition of IRAK4 has emerged as a promising approach to suppress tumor growth and enhance sensitivity to other therapies, particularly in solid tumors and hematological malignancies .

Propriétés

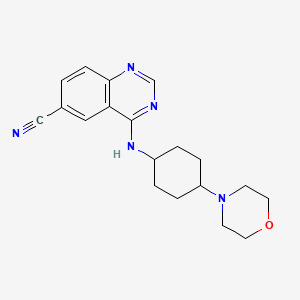

IUPAC Name |

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQXFGHHSFTACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.